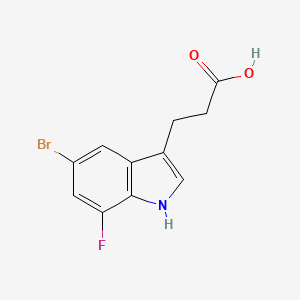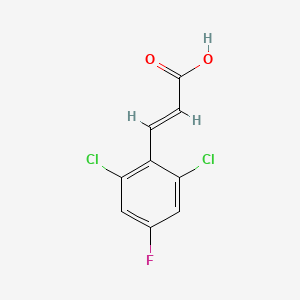![molecular formula C24H31BN2O3 B15340511 (4-Benzyl-piperazin-1-yl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanone](/img/structure/B15340511.png)
(4-Benzyl-piperazin-1-yl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Benzyl-piperazin-1-yl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanone is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a benzyl group, and a boronate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzyl-piperazin-1-yl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide, such as 1,2-dichloroethane, under basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where the piperazine ring reacts with benzyl chloride in the presence of a base like sodium hydroxide.
Formation of the Boronate Ester: The boronate ester can be synthesized by reacting 4-bromo-phenylboronic acid with 2,2,6,6-tetramethyl-1,3-dioxane-4,5-dione under palladium-catalyzed Suzuki coupling conditions.
Coupling of the Fragments: The final step involves coupling the benzyl-piperazine fragment with the boronate ester fragment using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to identify optimal reaction conditions. The use of green chemistry principles, such as solvent recycling and waste minimization, is also crucial in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Benzyl-piperazin-1-yl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives, such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives, such as alcohols or amines.
Substitution: Formation of substituted derivatives, depending on the nature of the substituent.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4-Benzyl-piperazin-1-yl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. The piperazine ring is a common motif in many bioactive molecules, and the presence of the boronate ester adds to its versatility. It is investigated for its potential to interact with biological targets, such as enzymes and receptors.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is studied for its potential to act as an inhibitor of specific enzymes or as a ligand for certain receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings. Its unique structure allows for the creation of materials with specific properties, such as increased strength or improved thermal stability.
Mécanisme D'action
The mechanism of action of (4-Benzyl-piperazin-1-yl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanone involves its interaction with specific molecular targets. The piperazine ring can interact with biological receptors, while the boronate ester can form reversible covalent bonds with certain enzymes. This dual functionality allows the compound to modulate various biological pathways, making it a versatile pharmacological agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminoantipyrine: Known for its anti-inflammatory and analgesic properties.
(+)-Praeruptorin A: Studied for its potential therapeutic applications in cardiovascular diseases.
Uniqueness
What sets (4-Benzyl-piperazin-1-yl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanone apart from similar compounds is its unique combination of a piperazine ring and a boronate ester. This combination provides a versatile platform for the development of new molecules with diverse applications in chemistry, biology, medicine, and industry.
Propriétés
Formule moléculaire |
C24H31BN2O3 |
|---|---|
Poids moléculaire |
406.3 g/mol |
Nom IUPAC |
(4-benzylpiperazin-1-yl)-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone |
InChI |
InChI=1S/C24H31BN2O3/c1-23(2)24(3,4)30-25(29-23)21-12-10-20(11-13-21)22(28)27-16-14-26(15-17-27)18-19-8-6-5-7-9-19/h5-13H,14-18H2,1-4H3 |
Clé InChI |
PTSZXJRSZFWXDM-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)N3CCN(CC3)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


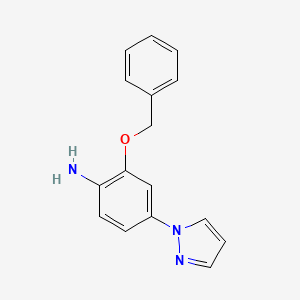
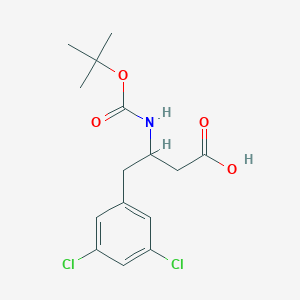
![2,2-Dichloro-N-[(1R,2S)-1-(fluoromethyl)-2-hydroxy-2-[4-(methylsulfonyl)phenyl]ethyl]acetamide-d3](/img/structure/B15340444.png)
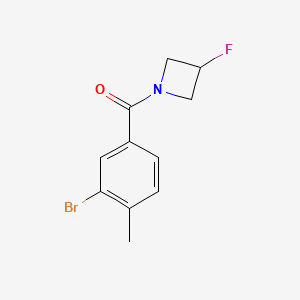

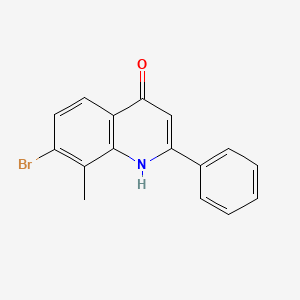
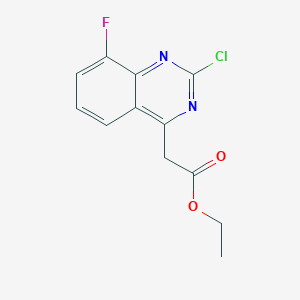

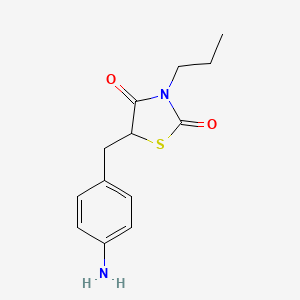
![N6-(Endo-bicyclo[2.2.1]heptan-2-yl)-N2-phenyl-9H-purine-2,6-diamine](/img/structure/B15340484.png)
![1-[5-(Benzyloxy)-3-indolyl]-2,2,2-trifluoroethanone](/img/structure/B15340491.png)

